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Compound of Interest

Compound Name: LRRK2-IN-16

Cat. No.: B2932488 Get Quote

This guide provides an objective comparison of the pioneering LRRK2 inhibitor, LRRK2-IN-1,

with other alternatives, supported by experimental data. It is designed for researchers,

scientists, and drug development professionals seeking to understand the selectivity and utility

of this crucial tool compound.

Overview of LRRK2-IN-1
LRRK2-IN-1 was one of the first potent and selective small molecule inhibitors developed for

Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2]

[3] Its discovery was a significant milestone, enabling researchers to pharmacologically probe

the kinase-dependent functions of LRRK2 in cellular and in vivo models.[3][4] While it has been

instrumental as a research tool, its properties, particularly its poor brain penetration, make it

unsuitable for clinical development.[5][6][7]

Data Presentation: Quantitative Comparison
The performance of a kinase inhibitor is primarily defined by its potency against its intended

target and its selectivity across the broader kinome.

Table 1: Biochemical Potency of LRRK2-IN-1
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Target IC₅₀ (nM) Assay Conditions

LRRK2 (Wild-Type) 13 100 µM ATP

LRRK2 (G2019S Mutant) 6 100 µM ATP

LRRK2 (A2016T Mutant) 2450 100 µM ATP

LRRK2 (A2016T+G2019S) 3080 100 µM ATP

Data sourced from multiple studies.[1][2] The G2019S mutation, the most common pathogenic

variant of LRRK2, confers a slight increase in sensitivity to LRRK2-IN-1.[1][2] Conversely, the

engineered A2016T mutation provides a powerful experimental control, rendering the kinase

~400-fold more resistant to inhibition, which can be used to validate that an observed cellular

effect is truly LRRK2-dependent.[1][4]

Table 2: Selectivity Profile and Off-Target Hits for
LRRK2-IN-1
LRRK2-IN-1 has been profiled extensively against large panels of kinases to determine its

selectivity. While considered highly selective, it does interact with other kinases, particularly at

higher concentrations.

Off-Target Kinase Potency Screening Method

DCLK2 IC₅₀ = 45 nM Biochemical Assay

MAPK7 (ERK5) EC₅₀ = 160 nM Cellular Assay

DCLK1 >50% Inhibition @ 1 µM KiNativ™

PLK4 Kd < 3 µM KINOMEscan™

RPS6KA2 Kd < 3 µM KINOMEscan™

RPS6KA6 Kd < 3 µM KINOMEscan™

Data compiled from comprehensive kinase profiling studies.[1]
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In a broad screen of 442 kinases (KINOMEscan™), LRRK2-IN-1 inhibited only 12 kinases by

more than 90% at a high concentration of 10 µM, demonstrating a high degree of selectivity.[1]

[8] Its selectivity score, S(3µM), is 0.029 (13 kinases bound out of 442 tested), which is

indicative of a highly selective compound.[1] However, these off-target activities, especially on

kinases like MAPK7, should be considered when interpreting cellular data, as they can lead to

LRRK2-independent effects, for instance, on neurite outgrowth.[5][6]

Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published findings.

Biochemical LRRK2 Kinase Inhibition Assay (TR-FRET)
This assay measures the direct inhibition of LRRK2 enzymatic activity.

Enzyme and Substrate Preparation: Recombinant GST-tagged LRRK2 protein (e.g.,

residues 1,326–2,527, either wild-type or mutant) and a peptide substrate (e.g., Nictide) are

prepared in kinase reaction buffer.

Inhibitor Addition: LRRK2-IN-1 is serially diluted (typically in DMSO) and pre-incubated with

the LRRK2 enzyme for a defined period.

Reaction Initiation: The kinase reaction is initiated by adding ATP (e.g., at a concentration of

100 µM) and the peptide substrate. The reaction proceeds for 60-90 minutes at room

temperature.

Detection: The reaction is stopped, and a detection solution containing antibodies against the

phosphorylated substrate (e.g., anti-phospho-Nictide) labeled with a fluorescent donor and

an acceptor is added.

Data Analysis: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is

measured. The ratio of acceptor to donor emission is calculated, and IC₅₀ values are

determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular LRRK2 Target Engagement Assay (Western Blot
for pS935)
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This assay confirms inhibitor activity in a cellular context by measuring the dephosphorylation

of LRRK2 at a key biomarker site, Serine 935.

Cell Culture and Treatment: Cells expressing LRRK2 (e.g., HEK293, SH-SY5Y, or patient-

derived lymphoblastoid cells) are cultured under standard conditions.[2] Cells are then

treated with varying concentrations of LRRK2-IN-1 or a vehicle control (DMSO) for a

specified time (e.g., 2 hours).

Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a buffer containing

protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in each lysate is determined using a

standard method (e.g., BCA assay).

Western Blotting: Equal amounts of total protein are separated by SDS-PAGE and

transferred to a PVDF or nitrocellulose membrane.

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies

against phospho-LRRK2 (Ser935) and total LRRK2. Subsequently, it is incubated with

appropriate HRP-conjugated secondary antibodies.

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL)

substrate. Band intensities are quantified, and the ratio of pS935-LRRK2 to total LRRK2 is

calculated to determine the extent of target inhibition.[9]

Mandatory Visualizations
LRRK2 Signaling and Point of Inhibition
The following diagram illustrates the central role of LRRK2's kinase activity and the mechanism

of its inhibition. Pathogenic mutations like G2019S enhance this kinase activity, which is

blocked by ATP-competitive inhibitors such as LRRK2-IN-1.
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Caption: LRRK2-IN-1 competitively inhibits the ATP-binding site of the LRRK2 kinase domain.

Experimental Workflow for Inhibitor Selectivity Profiling
This diagram outlines the multi-platform approach used to comprehensively define the

selectivity of a kinase inhibitor like LRRK2-IN-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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